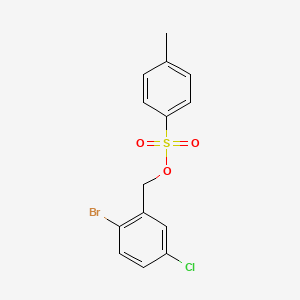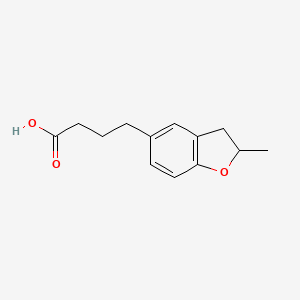
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is a compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring substituted with a methyl group and a butanoic acid side chain, making it a unique and interesting compound for scientific research.
Métodos De Preparación
The synthesis of 4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2,3-dihydrobenzofuran with butanoic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives. In biology and medicine, benzofuran compounds, including this compound, have shown significant biological activities such as anticancer, antibacterial, and antiviral properties . These compounds are being investigated for their potential as therapeutic agents in the treatment of various diseases. In industry, benzofuran derivatives are used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Comparación Con Compuestos Similares
4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can be compared with other similar benzofuran derivatives. Some similar compounds include 2,3-dihydrobenzofuran-5-acetic acid and 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-methyl. These compounds share the benzofuran core structure but differ in their substituents and side chains . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C13H16O3/c1-9-7-11-8-10(3-2-4-13(14)15)5-6-12(11)16-9/h5-6,8-9H,2-4,7H2,1H3,(H,14,15) |
Clave InChI |
QPXYNPSYFAMYCB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(O1)C=CC(=C2)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
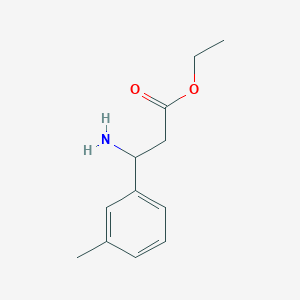
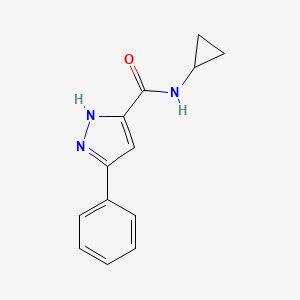
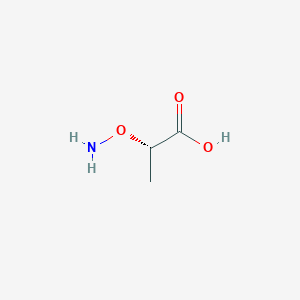
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
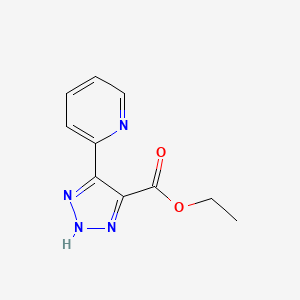
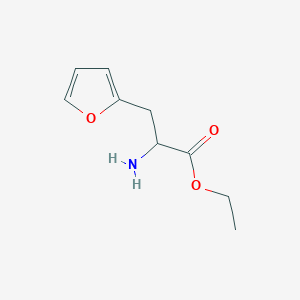
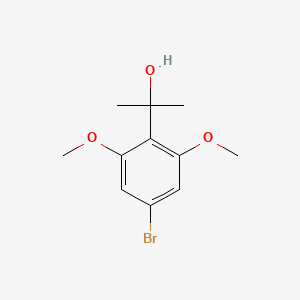
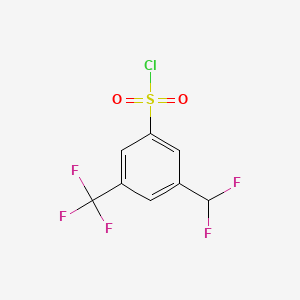
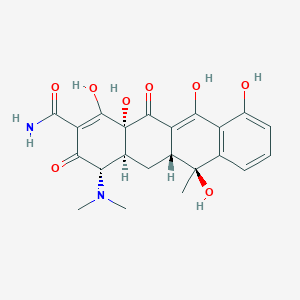
![1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)


